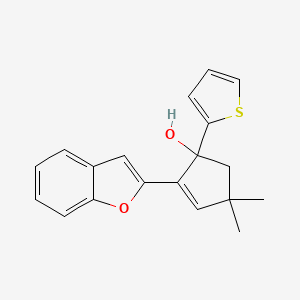![molecular formula C17H22 B14254753 Benzene, [3-(2-propenyl)-1-octynyl]- CAS No. 491859-66-6](/img/structure/B14254753.png)
Benzene, [3-(2-propenyl)-1-octynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [3-(2-propenyl)-1-octynyl]-: is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-(2-propenyl)-1-octynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [3-(2-propenyl)-1-octynyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, [3-(2-propenyl)-1-octynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [3-(2-propenyl)-1-octynyl]- is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling reactions .
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, Benzene, [3-(2-propenyl)-1-octynyl]- can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions .
Wirkmechanismus
The mechanism of action of Benzene, [3-(2-propenyl)-1-octynyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the propenyl and octynyl groups can engage in hydrophobic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Allylbenzene: Similar in structure but lacks the octynyl group.
Phenylpropene: Another related compound with a simpler structure.
Eugenol: Contains a methoxy group in addition to the allyl group.
Uniqueness: Benzene, [3-(2-propenyl)-1-octynyl]- is unique due to the presence of both the propenyl and octynyl groups, which confer distinct chemical properties and reactivity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
491859-66-6 |
|---|---|
Molekularformel |
C17H22 |
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
3-prop-2-enyloct-1-ynylbenzene |
InChI |
InChI=1S/C17H22/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17/h4,6,8-9,12-13,16H,2-3,5,7,10-11H2,1H3 |
InChI-Schlüssel |
NEQFTPGJSUAVGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


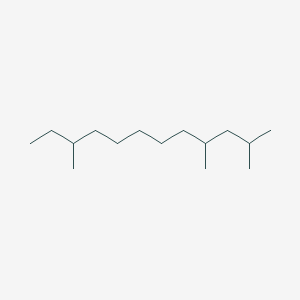
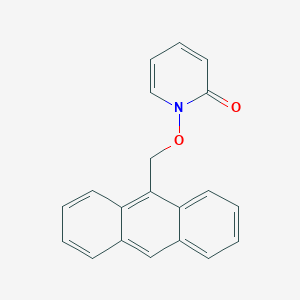
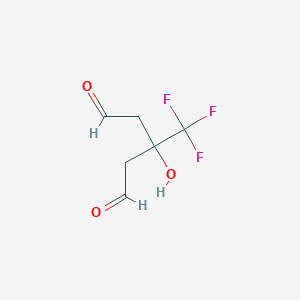
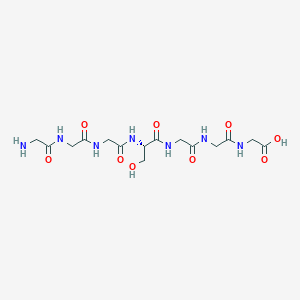
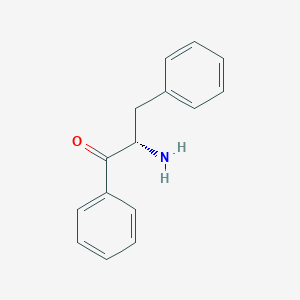
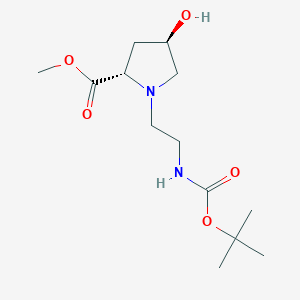
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
